4-Cyano-2-(trifluoromethyl)phenylisothiocyanate
Description
Fundamental Molecular Structure
The molecular architecture of 4-cyano-2-(trifluoromethyl)phenylisothiocyanate is characterized by a benzene ring core bearing three distinct functional groups arranged in specific positional relationships. The compound adopts the International Union of Pure and Applied Chemistry systematic name 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, reflecting the substitution pattern where the isothiocyanate group occupies the para position relative to the cyano substituent, while the trifluoromethyl group is positioned ortho to the cyano functionality. The molecular geometry is fundamentally planar with respect to the aromatic ring system, though the bulky trifluoromethyl group introduces significant electronic perturbations that affect the overall electron density distribution.
The compound crystallizes in a form that exhibits specific melting point characteristics, with reported values ranging from 39.0 to 43.0 degrees Celsius, indicating relatively strong intermolecular forces despite the presence of electron-withdrawing groups. The crystalline structure demonstrates yellow coloration in its solid state, suggesting extended conjugation effects between the aromatic system and the attached functional groups. The molecular conformation shows minimal deviation from planarity, with the cyano and isothiocyanate groups aligned approximately coplanar with the benzene ring to maximize orbital overlap and conjugation effects.
Stereochemical Implications of Substituent Positioning
The stereochemical arrangement of functional groups in 4-cyano-2-(trifluoromethyl)phenylisothiocyanate creates a unique electronic environment that significantly influences molecular properties. The ortho relationship between the cyano and trifluoromethyl groups generates substantial steric interactions, though both groups are relatively compact and linear in nature. This positioning creates an asymmetric distribution of electron density around the aromatic ring, with the combined electron-withdrawing effects of all three substituents concentrating positive character at specific ring positions.
The isothiocyanate functionality exhibits characteristic linear geometry with the nitrogen-carbon-sulfur bond sequence maintaining near-linearity, as observed in related aromatic isothiocyanate compounds. The trifluoromethyl group adopts its typical tetrahedral geometry with the carbon-fluorine bonds arranged to minimize steric hindrance with adjacent aromatic hydrogen atoms. The cyano group maintains its linear triple-bond character, oriented perpendicular to the plane of the benzene ring system to maximize pi-orbital overlap with the aromatic electrons.
Properties
IUPAC Name |
4-isothiocyanato-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)7-3-6(4-13)1-2-8(7)14-5-15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUBCSLYJYXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592739 | |
| Record name | 4-Isothiocyanato-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285125-02-2 | |
| Record name | 4-Isothiocyanato-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthetic Route Using Thiophosgene
The most traditional and widely reported method for synthesizing 4-cyano-2-(trifluoromethyl)phenylisothiocyanate involves the reaction of 3-trifluoromethyl-4-cyanoaniline with thiophosgene. This reaction typically proceeds as follows:
- Reactants: 3-trifluoromethyl-4-cyanoaniline and thiophosgene.
- Solvent: Non-polar solvents such as n-heptane or dichloromethane.
- Conditions: The reaction is conducted under controlled temperature to manage the release of toxic gases.
- Workup: Extraction and purification steps to isolate the isothiocyanate product.
This method is effective but has significant drawbacks, including the use of highly toxic thiophosgene, which generates poisonous phosgene gas, posing serious safety and environmental hazards, especially at scale.
Continuous Flow Reactor Method
To address the limitations of the batch thiophosgene method, a continuous flow synthesis approach has been developed and patented, offering significant improvements in safety, yield, and environmental impact.
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- Separate solutions of 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and an alkali base are prepared in suitable solvents.
- These solutions are introduced simultaneously into a continuous flow reactor, where the reaction occurs under tightly controlled conditions.
- The reaction mixture is then separated to isolate the product.
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- Sodium bicarbonate, potassium bicarbonate, sodium carbonate, potassium carbonate, calcium carbonate, tripotassium phosphate, trisodium phosphate, dipotassium phosphate, disodium phosphate.
- Sodium carbonate and potassium carbonate are preferred for their effectiveness.
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- Improved reaction yield compared to traditional batch processes.
- Enhanced safety due to better containment and control of toxic intermediates.
- Environmental benefits with reduced waste generation.
- Lower production costs and scalability for industrial manufacture.
-
- Precise temperature control and reagent stoichiometry are critical.
- The continuous flow system allows for small reaction volumes with large surface areas, improving heat exchange and reaction kinetics.
This method represents a significant advancement for industrial production of the compound, overcoming many challenges of traditional kettle-type batch reactions.
Alternative Route via Thiocarbamate Intermediate and Desulfurization
Another patented method involves a two-step process starting from an organic amine and carbon disulfide (CS2):
Step 1: Reaction of the amine with CS2 in the presence of an organic base (e.g., triethylamine, pyridine) in an organic solvent to form a dithiocarbamate intermediate.
Step 2: Desulfurization of the intermediate using reagents such as methyl chloroformate, p-toluenesulfonyl chloride, elemental iodine, or chlorosilane to yield the isothiocyanate compound.
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- Temperature control is crucial, typically between 0°C and 30°C.
- Stirring times range from 0.5 to 2 hours after reagent addition.
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- This method avoids direct use of thiophosgene.
- It allows for high purity and yield.
- Suitable for pharmaceutical industry applications.
While this approach is more complex than direct thiophosgene reaction, it provides an alternative route with potentially safer reagents and better control over product purity.
Reaction Conditions and Solvent Effects
- Solvents commonly used include ethyl acetate, dichloromethane, dimethylformamide (DMF), and mixtures thereof.
- Bases such as triethylamine and cesium carbonate are used to catalyze or facilitate reactions.
- Temperature control is critical, often maintained between 0°C to 60°C depending on the step.
- Continuous flow methods allow better temperature and reaction time control, improving yield and safety.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Yield & Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Thiophosgene Reaction (Batch) | 3-trifluoromethyl-4-cyanoaniline, thiophosgene | n-Heptane, DCM | Controlled temp, batch | Moderate to high | Simple, established method | Toxic reagents, safety hazards |
| Continuous Flow Reactor | Same as above + alkali base | Various (e.g., ethyl acetate) | Continuous flow, precise control | High yield, high purity | Safer, scalable, environmentally friendly | Requires specialized equipment |
| Thiocarbamate Intermediate Route | Organic amine, CS2, desulfurizing agents | Organic solvents (ethyl acetate) | 0–30°C, multi-step | High purity | Avoids thiophosgene, high purity | Multi-step, longer process |
| Ammonium Thiocyanate Route | Ammonium thiocyanate, benzoyl chloride, alkali | Ethyl acetate | Multi-step, reflux | ~55% overall | Uses less toxic reagents | Low yield, complex, waste generation |
Research Findings and Industrial Relevance
- The continuous flow reactor method is currently regarded as the most promising for industrial-scale production due to its balance of safety, yield, and environmental impact.
- Improved processes avoiding thiophosgene have been developed to reduce toxic gas generation and improve operator safety.
- The compound’s synthesis is critical for pharmaceutical manufacturing, particularly for drugs like enzalutamide, where purity and yield directly impact drug quality and cost.
- Ongoing research focuses on optimizing reaction conditions, solvent systems, and base catalysts to further enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines: Produced through hydrolysis of the isothiocyanate group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the prominent applications of 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate is in the field of cancer research. Studies have demonstrated its potential as an anticancer agent when combined with other chemotherapeutic drugs. For instance, a patent outlines a combined application of isothiocyanate compounds with anti-cancer medicines to enhance therapeutic efficacy against various cancer types .
Case Study:
- Research Focus: Investigating the synergistic effects of isothiocyanates in cancer treatment.
- Findings: The compound exhibited enhanced cytotoxicity against cancer cell lines when used in conjunction with established anticancer drugs.
Material Science Applications
2.1 Synthesis of Functional Materials
4-Cyano-2-(trifluoromethyl)phenylisothiocyanate serves as a precursor in the synthesis of functional materials, particularly in creating polymers and coatings with specific properties. Its trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability.
Data Table: Synthesis of Functional Materials
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Coatings | Hydrophobicity, thermal stability |
| Sensors | Photoinduced electron transfer | Sensitivity to anions |
Analytical Chemistry Applications
3.1 Development of Analytical Methods
The compound is utilized in the development of analytical methods for detecting various analytes. Its reactivity allows it to form derivatives that can be easily analyzed using techniques like HPLC and mass spectrometry.
Case Study:
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparative analysis of structurally related phenylisothiocyanate derivatives is critical to understanding the unique attributes of 4-cyano-2-(trifluoromethyl)phenylisothiocyanate. Key analogs include:
Key Observations :
- Electronic Effects: The cyano and trifluoromethyl groups in the target compound increase electrophilicity compared to unsubstituted phenylisothiocyanate, accelerating nucleophilic attack .
- This contrasts with 3,5-bis(trifluoromethyl)phenylisothiocyanate, where meta-substitution reduces steric clash .
Biological Activity
4-Cyano-2-(trifluoromethyl)phenylisothiocyanate (CAS No. 285125-02-2) is a compound with significant potential in medicinal chemistry due to its unique structural features, including the presence of a cyano group and a trifluoromethyl moiety. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.
4-Cyano-2-(trifluoromethyl)phenylisothiocyanate is characterized by:
- Molecular Formula : C9H5F3N2S
- Molecular Weight : 232.21 g/mol
- Appearance : Typically presented as a crystalline solid.
The biological activity of 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isothiocyanate group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, which can lead to modulation of enzyme activities and cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds containing isothiocyanate groups exhibit anticancer properties. Specifically, 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate has shown promise in inhibiting the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | |
| A549 (lung cancer) | 3.5 | |
| HeLa (cervical cancer) | 4.2 |
The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.
Antimicrobial Activity
In addition to its anticancer properties, 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate has demonstrated antimicrobial activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Study on Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several isothiocyanates, including 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate. The study utilized various cancer cell lines and assessed the compound's ability to induce apoptosis through caspase activation pathways. Results indicated a significant increase in caspase-3 and caspase-7 activity in treated cells compared to controls, suggesting a robust apoptotic response.
Study on Antimicrobial Properties
In another investigation published in Microbial Drug Resistance, researchers assessed the antimicrobial properties of 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-Cyano-2-(trifluoromethyl)phenylisothiocyanate?
- Methodological Answer : The synthesis typically involves reacting substituted phenyl precursors with thiocyanate derivatives under basic conditions. For example, intermediates like arylisothiocyanates can be synthesized using potassium hydroxide (KOH) in dimethylformamide (DMF), as demonstrated in reactions yielding analogous thiocyanate derivatives with 69% efficiency . Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., 0–6°C for stability ), and solvent selection (DMF enhances nucleophilicity).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- IR Spectroscopy : Identify functional groups (e.g., νmax 1633 cm⁻¹ for C=O ).
- NMR : Use and NMR to resolve aromatic protons (δ 6.59–8.31 ppm) and quaternary carbons (e.g., C=N at δ 157.83 ppm ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 539 for related derivatives ).
- Elemental Analysis : Validate purity (e.g., C: 60.00%, N: 13.00% ).
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Purity >98% (GC) is recommended to minimize side reactions during storage .
Advanced Research Questions
Q. How can computational methods predict reaction pathways involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., IRC analysis) can model intermediates and transition states. For instance, ICReDD’s approach combines computational predictions with experimental validation to optimize conditions (e.g., identifying nucleophilic attack sites on the isothiocyanate group ).
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (solvent, temperature, catalyst) to isolate critical factors .
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., sulfonyl chloride derivatives ).
- Cross-Validation : Compare spectral data (e.g., NMR shifts) with literature to detect anomalies .
Q. How does the electronic effect of the trifluoromethyl group influence reactivity?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the phenyl ring and enhancing electrophilicity at the isothiocyanate moiety. This can be quantified via Hammett constants (σₚ values) or computational electrostatic potential maps . Experimental validation includes kinetic studies comparing reaction rates with non-fluorinated analogs .
Q. What protocols mitigate toxicity risks during handling?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
